molecular formula C14H16N4O4S B2414263 4-Methoxy-1-methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one CAS No. 2097888-13-4

4-Methoxy-1-methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one

Cat. No.: B2414263
CAS No.: 2097888-13-4
M. Wt: 336.37
InChI Key: KBEBXAOJJIJVKQ-UHFFFAOYSA-N
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Description

4-Methoxy-1-methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one is a useful research compound. Its molecular formula is C14H16N4O4S and its molecular weight is 336.37. The purity is usually 95%.
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Properties

IUPAC Name

4-methoxy-1-methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-17-8-10(11(21-2)5-13(17)19)14(20)18-4-3-9(7-18)22-12-6-15-23-16-12/h5-6,8-9H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEBXAOJJIJVKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)N2CCC(C2)OC3=NSN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-1-methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The compound features a dihydropyridine core substituted with a methoxy group and a thiadiazole moiety. The structural complexity is indicative of its potential for diverse biological interactions.

Antioxidant Activity

Research indicates that thiadiazole derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases. The incorporation of the thiadiazole ring enhances the overall antioxidant capacity of the compound .

Anticancer Activity

This compound has shown promise in inhibiting cancer cell proliferation. In studies involving various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), the compound demonstrated significant cytotoxic effects. The half-maximal effective concentration (EC50) values were reported to be lower than those of standard chemotherapeutic agents like doxorubicin .

Table 1: Cytotoxicity Data Against Various Cancer Cell Lines

Cell LineEC50 (µM)Reference
MCF-710.28
HepG210.79
A54912.00

The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. Studies have shown that it activates caspases and inhibits key signaling pathways involved in cell proliferation. Specifically, the compound has been linked to the inhibition of ERK1/2 phosphorylation, leading to reduced cell survival signals .

Neuroprotective Effects

In animal models, particularly mice, the compound was evaluated for its neuroprotective properties. It was compared to MPTP (a neurotoxin) and showed a significantly lower impact on dopamine depletion in the striatum and norepinephrine levels in the frontal cortex at comparable doses. This suggests potential applications in neurodegenerative diseases such as Parkinson's disease .

Study 1: Neuroprotective Evaluation

A study investigated the effects of this compound on mouse models exposed to MPTP. The results indicated that while MPTP led to significant neurochemical changes, the compound did not produce similar effects at lower doses, suggesting a protective role against neurotoxicity .

Study 2: Anticancer Efficacy

Another study focused on the anticancer efficacy of this compound against various human cancer cell lines. The findings revealed that it inhibited cell growth more effectively than traditional chemotherapeutics in certain cases, particularly highlighting its potential as an alternative treatment option .

Q & A

Q. What synthetic methodologies are commonly employed to construct the dihydropyridin-2-one core in this compound?

The dihydropyridin-2-one core is typically synthesized via cyclocondensation reactions. For example, dimethyl acetone-1,3-dicarboxylate derivatives can undergo heterocyclization with thiourea or thioamides under reflux conditions to form analogous thiazole-fused pyridone systems . Multi-step protocols involving chloroacylation and Paal-Knorr pyrrole formation (as seen in trifluoromethoxyaniline derivatives) may also be adapted .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of the thiadiazole and pyrrolidine moieties?

  • 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing thiadiazole (δ ~8.5–9.5 ppm for aromatic protons) and pyrrolidine (δ ~3.0–4.0 ppm for N–CH2) .
  • IR Spectroscopy : Identifies carbonyl stretches (~1650–1750 cm⁻¹ for the pyrrolidine-1-carbonyl group) and C–S/C–N vibrations in the thiadiazole ring .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for verifying substituent connectivity .

Q. How are common side reactions (e.g., oxidation of dihydropyridine) mitigated during synthesis?

Side reactions are minimized using inert atmospheres (N2/Ar) and anhydrous solvents. For example, ethanol or DMF under reflux with controlled stoichiometry reduces undesired oxidation or dimerization, as demonstrated in thiazolidinone syntheses .

Q. What purification strategies are effective for isolating this compound from multi-heterocyclic reaction mixtures?

Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from DMF-EtOH (1:1) mixtures effectively isolate polar heterocycles, as shown in analogous pyrimidinone derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing the 1,2,5-thiadiazol-3-yloxy group be addressed?

Regioselective functionalization may require protecting group strategies. For instance, trityl-protected pyrrolidine intermediates (e.g., (S)-5-(trityloxymethyl)-2-pyrrolidinone) can direct thiadiazole coupling at the desired position before deprotection . Computational modeling (DFT) of transition states could further optimize reaction pathways.

Q. What crystallographic approaches resolve ambiguities in the compound’s 3D conformation?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical. For example, high-resolution data collection (Cu-Kα radiation) and twin refinement protocols resolve torsional flexibility in the pyrrolidine-thiadiazole linkage .

Q. How does the conformational flexibility of the pyrrolidine ring impact biological activity predictions?

Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) model ring puckering and hydrogen-bonding interactions. Comparative analysis with rigid analogs (e.g., piperidine derivatives) can elucidate structure-activity relationships (SARs) .

Q. What strategies optimize the stability of the dihydropyridin-2-one core under physiological conditions?

Stability assays (e.g., HPLC monitoring in PBS buffer) paired with structural modifications (e.g., electron-withdrawing substituents on the pyridone ring) enhance resistance to hydrolysis. Analogous pyridin-2-one derivatives with acetylphenyl groups show improved stability .

Q. How are computational tools used to predict the compound’s reactivity in nucleophilic/electrophilic environments?

Density Functional Theory (DFT) calculations (Gaussian 16, B3LYP/6-31G*) map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the thiadiazole’s sulfur atoms may act as nucleophilic centers in cross-coupling reactions .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

LC-MS/MS with ion-pairing reagents (e.g., TFA) or chiral columns (for enantiomeric purity) detects sub-1% impurities. Protocols from trityl-protected pyrrolidine syntheses recommend spiking experiments with known byproducts for validation .

Methodological Considerations

  • Synthesis : Prioritize stepwise protocols (e.g., ) to avoid intermediate instability.
  • Characterization : Combine crystallographic (SHELX ) and spectroscopic (NMR/IR ) data for unambiguous confirmation.
  • Computational Modeling : Use MD/DFT to complement experimental SAR studies.

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